(R)-Cyclohexyl 2-aminopropanoate
Description
(R)-Cyclohexyl 2-aminopropanoate is an ester derivative of 2-aminopropanoic acid (alanine) with a cyclohexyl group attached via an ester linkage. This compound combines a chiral amino acid backbone with a lipophilic cyclohexyl moiety, making it structurally distinct from simpler alanine derivatives.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclohexyl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3/t7-/m1/s1 |
InChI Key |
BYAGYQXRLBVKTP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1CCCCC1)N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclohexyl 2-aminopropanoate typically involves the esterification of cyclohexanol with 2-aminopropanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-Cyclohexyl 2-aminopropanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-Cyclohexyl 2-aminopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
®-Cyclohexyl 2-aminopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Cyclohexyl 2-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The cyclohexyl group and amino acid ester backbone are critical to the compound’s properties. Key structural analogs include:
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate
- Molecular Formula: C₁₃H₂₅NO₂
- Molar Mass : 227.34 g/mol
- Key Features : Incorporates a bulky tert-butyl ester instead of a cyclohexyl ester. The tert-butyl group increases steric hindrance and lipophilicity compared to the cyclohexyl ester in the target compound .
(R)-2-Cyclohexyl-2-hydroxyacetic Acid
- CAS : 53585-93-6
- Structural similarity score: 0.96 (vs. target compound) .
Compound 6g (Cyclohexyl Amide Derivative)
- Key Features : A cyclohexyl-substituted amide with demonstrated antitubercular activity (MIC = 0.625 μg mL⁻¹). The amide group enhances stability compared to ester linkages .
Antimicrobial and Antitubercular Activity
- Cyclohexyl Amides (Arpaci et al., 2002b) : Cyclohexyl carboxamide and acetamide derivatives exhibit moderate antimicrobial activity. For example, N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide derivatives showed activity against Gram-positive bacteria .
- Compound 6g : The cyclohexyl amide derivative displayed potent antitubercular activity (MIC = 0.625 μg mL⁻¹), attributed to optimal fit within a hydrophobic binding pocket. Bulkier substituents (e.g., 4-t-butyl-cyclohexyl) reduced activity significantly .
- Benzoamide Derivative 7a : Exhibited MIC = 5 μg mL⁻¹, highlighting that aromatic substituents may reduce potency compared to aliphatic cyclohexyl groups .
Target Compound Implications
The cyclohexyl group’s lipophilicity likely enhances membrane permeability, a trait shared with active analogs like Compound 6g .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted pKa | Boiling Point (°C) |
|---|---|---|---|---|---|
| (R)-Cyclohexyl 2-aminopropanoate* | C₉H₁₇NO₂ | 187.24 | Cyclohexyl ester, amino | ~7.8–8.2 | ~290–300 |
| (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate | C₁₃H₂₅NO₂ | 227.34 | tert-butyl ester | 7.82 | 294.2 |
| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- | C₇H₁₃NO₃ | 159.18 | Hydroxyl, amino | Not reported | Not reported |
*Hypothetical data inferred from structural analogs .
- Lipophilicity : The cyclohexyl group in the target compound likely enhances lipophilicity compared to hydroxylated analogs (e.g., 2-cyclohexyl-2-hydroxyacetic acid), improving cell membrane penetration .
- Solubility : The ester linkage may reduce aqueous solubility relative to carboxylic acid derivatives but improve it compared to tert-butyl esters due to lower molecular weight .
Pharmacological Considerations
- Amide analogs (e.g., Compound 6g) offer greater metabolic stability .
- Target Binding : The cyclohexyl group’s size and hydrophobicity are critical for binding to hydrophobic pockets in biological targets, as seen in antitubercular compounds. Substitutions that alter these properties (e.g., polar atoms in the ring) reduce efficacy .
Biological Activity
(R)-Cyclohexyl 2-aminopropanoate is an organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound, including its interactions with biological targets, structure-activity relationships, and potential therapeutic uses.
Chemical Structure and Properties
(R)-Cyclohexyl 2-aminopropanoate is an amino acid derivative characterized by the presence of a cyclohexyl group attached to a 2-aminopropanoate moiety. Its molecular formula is with a molecular weight of approximately 171.24 g/mol. The cyclohexyl group enhances the compound's lipophilicity, which facilitates its ability to cross cell membranes and interact with various biological macromolecules.
Research indicates that (R)-Cyclohexyl 2-aminopropanoate may influence several physiological processes by interacting with specific enzymes and receptors involved in neurotransmission and metabolic pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for treating neurological conditions.
Table 1: Biological Targets and Effects
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of (R)-Cyclohexyl 2-aminopropanoate is crucial for elucidating its biological effects. The presence of the cyclohexyl group plays a significant role in enhancing hydrophobic interactions, which may improve binding affinity to lipid membranes and hydrophobic pockets in proteins.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-Cyclohexyl 2-aminopropanoate | C₉H₁₇NO₂ | Enantiomer with different stereochemistry |
| Cyclohexylamine | C₆H₁₃N | Contains only an amine without the carboxylic acid moiety |
| Cyclohexyl 2-aminobutanoate | C₉H₁₉NO₂ | Similar structure but differs in side chain length |
Therapeutic Applications
Recent studies have explored the therapeutic potential of (R)-Cyclohexyl 2-aminopropanoate in various contexts:
- Neurological Disorders : Initial findings suggest that modulation of neurotransmitter systems could lead to potential treatments for conditions such as depression and anxiety.
- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation, indicating a possible role in cancer therapeutics.
Case Study Example : In a study assessing the efficacy of (R)-Cyclohexyl 2-aminopropanoate on pancreatic cancer cells, significant dose-dependent inhibition was observed, suggesting its potential as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
